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Compound of Interest

Compound Name: N-Benzyl-N-bis(PEG3-acid)

Cat. No.: B8106102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties,

characteristics, and applications of N-Benzyl-N-bis(PEG3-acid), a versatile heterobifunctional

linker. This document details its chemical and physical properties, outlines experimental

protocols for its use, and illustrates key chemical transformations.

Core Properties and Characteristics
N-Benzyl-N-bis(PEG3-acid) is a polyethylene glycol (PEG)-based linker molecule widely

utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis-

Targeting Chimeras (PROTACs).[1] Its structure features a central nitrogen atom to which a

protective benzyl group and two hydrophilic PEG3-acid arms are attached.[2] This unique

arrangement offers several advantageous features:

Protected Amine: The benzyl group serves as a protecting group for the tertiary amine, which

can be selectively removed through hydrogenolysis.[2]

Reactive Carboxylic Acids: The two terminal carboxylic acid groups can be readily

conjugated to primary amine-containing molecules, such as proteins, peptides, or small

molecule ligands, through the formation of stable amide bonds.[2] This reaction is typically

facilitated by activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU).[2][3]
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Hydrophilic Spacer: The PEG3 linker arms enhance the aqueous solubility of the resulting

conjugate, which can improve bioavailability and reduce aggregation.[2][4]

Chemical and Physical Data
A summary of the key quantitative data for N-Benzyl-N-bis(PEG3-acid) is presented in the

table below.

Property Value Reference(s)

Chemical Formula C25H41NO10 [2]

Molecular Weight 515.6 g/mol [2]

CAS Number 2093154-03-9 [2]

Purity Typically ≥95% - 98% [2][5][6]

Appearance
Pale yellow or colorless oily

matter or solid
[7]

Storage Conditions -20°C [2]

Solubility Soluble in DMSO, DCM, DMF [1]

Experimental Protocols
The following sections provide detailed methodologies for the key chemical transformations

involving N-Benzyl-N-bis(PEG3-acid). These are generalized protocols and may require

optimization for specific substrates and reaction scales.

Deprotection of the Benzyl Group (Hydrogenolysis)
This procedure outlines the removal of the benzyl protecting group to yield the free tertiary

amine.

Materials:

N-Benzyl-N-bis(PEG3-acid)

Palladium on carbon (Pd/C, 10 wt%)
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Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc), or Tetrahydrofuran

(THF))[5]

Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)[8][9]

Inert gas (e.g., Argon or Nitrogen)

Filtration agent (e.g., Celite®)

Procedure:

In a round-bottom flask, dissolve N-Benzyl-N-bis(PEG3-acid) in a suitable solvent.

Purge the flask with an inert gas.

Carefully add Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

If using hydrogen gas, evacuate the flask and backfill with H₂ (this is often done using a

balloon or a hydrogenator). If using a hydrogen transfer reagent, add it to the reaction

mixture.

Stir the reaction mixture vigorously at room temperature.

Monitor the reaction progress by an appropriate analytical technique (e.g., Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the

Pd/C catalyst.

Wash the filter cake with a small amount of the reaction solvent.

Combine the filtrates and remove the solvent under reduced pressure to yield the

deprotected product.
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Figure 1: Experimental workflow for the hydrogenolysis of N-Benzyl-N-bis(PEG3-acid).

Amide Bond Formation with a Primary Amine
This protocol describes the conjugation of the carboxylic acid groups of N-Benzyl-N-bis(PEG3-
acid) to a primary amine-containing molecule using EDC/NHS chemistry.

Materials:

N-Benzyl-N-bis(PEG3-acid)

Amine-containing molecule

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl

sulfoxide (DMSO))[10]

Activation Buffer (e.g., 0.1 M MES, pH 6.0)[10]

Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.5)[10]

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)[10]

Procedure:

Dissolve N-Benzyl-N-bis(PEG3-acid) in the Activation Buffer.
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Add EDC (typically 1.5-2.0 molar excess over each carboxylic acid group) and NHS (typically

1.5-2.0 molar excess over each carboxylic acid group) to the solution.[10]

Allow the activation reaction to proceed for 15-30 minutes at room temperature.[10]

In a separate vessel, dissolve the amine-containing molecule in the Coupling Buffer.

Add the solution of the activated N-Benzyl-N-bis(PEG3-acid) to the amine solution.

Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C.[10]

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

Once the reaction is complete, add the Quenching Solution to quench any unreacted NHS

esters.

Purify the resulting conjugate using an appropriate method, such as chromatography.
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Figure 2: Signaling pathway for the amide coupling reaction.

Applications in Drug Development
The primary application of N-Benzyl-N-bis(PEG3-acid) is as a linker in the construction of

complex bioconjugates.

PROTAC Synthesis
In the field of targeted protein degradation, N-Benzyl-N-bis(PEG3-acid) is a valuable building

block for the synthesis of PROTACs. A PROTAC is a bifunctional molecule that simultaneously

binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and
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subsequent degradation of the target protein. The linker plays a critical role in orienting these

two binding moieties at an optimal distance and angle for effective ternary complex formation.

The hydrophilic nature of the N-Benzyl-N-bis(PEG3-acid) linker can enhance the solubility and

cell permeability of the final PROTAC molecule.

Target Protein Ligand

N-Benzyl-N-bis(PEG3-acid)
(after modification) PROTAC Molecule

E3 Ligase Ligand

Click to download full resolution via product page

Figure 3: Logical relationship in PROTAC assembly using the linker.

Conclusion
N-Benzyl-N-bis(PEG3-acid) is a highly useful and versatile chemical tool for researchers in

the fields of medicinal chemistry, chemical biology, and drug development. Its well-defined

structure, featuring a protected amine and two reactive carboxylic acid functionalities,

combined with the beneficial properties of the PEG spacer, makes it an ideal component for the

synthesis of sophisticated bioconjugates, most notably PROTACs. The experimental protocols

provided herein offer a foundation for the successful application of this linker in various

research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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